
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
カタログ番号 B2380997
CAS番号:
477713-33-0
分子量: 346.21
InChIキー: KPQKKMVTRAAYBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .科学的研究の応用
Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, analogues of the specified compound, have been synthesized and evaluated for antiobesity activity. These compounds showed significant body weight reduction in vivo due to their CB1 antagonistic activity, along with a favorable pharmacokinetic profile. Molecular modeling studies indicated interactions with the CB1 receptor similar to known CB1 antagonists (Srivastava et al., 2007).
Computational Design and Kinase Inhibition
- Computational design and structure-activity relationship studies of novel 3-(4-chlorophenyl)-5(3hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide revealed its potential in inhibiting protein kinases. These insights can guide drug design, indicating properties and effects on the human body (Singh et al., 2009).
Crystal Structure Analysis
- Crystal structure analysis of closely related compounds has been performed to understand the regiospecific synthesis and structural determination, contributing to the deeper comprehension of the molecular structure of such pyrazole derivatives (Kumarasinghe et al., 2009).
Binding Selectivity and Pharmacological Activities
- Studies on alkyl carboxamide analogs of similar compounds have led to the discovery of novel compounds with unique binding properties at the CB1 receptor. These findings are significant for understanding receptor-ligand interactions and pharmacological properties (Thomas et al., 2005).
Antimicrobial and Anticancer Potential
- Synthesis of novel pyrazole derivatives, including those with chlorophenyl groups, have shown promising antimicrobial and anticancer activities. This indicates the potential therapeutic applications of these compounds (Hafez et al., 2016).
CB1R Inverse Agonist for Obesity Treatment
- Derivatives of the specified compound have been identified as potential CB1R inverse agonists for obesity treatment. The discovery of such compounds points towards new therapeutic strategies for obesity management (Yan et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of antagonists structurally similar to the specified compound with the CB1 cannabinoid receptor have provided insights into conformational analysis and structure-activity relationships. These studies are crucial for understanding the pharmacodynamics of such compounds (Shim et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,2-Diethoxyethoxy)ethanamine
76534-71-9

![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
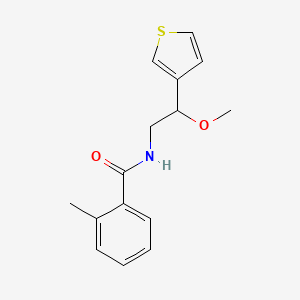

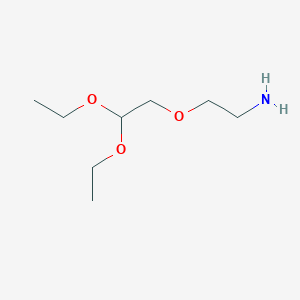
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
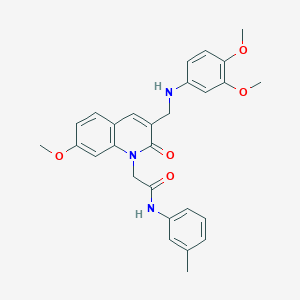
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
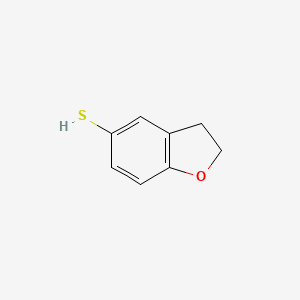

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
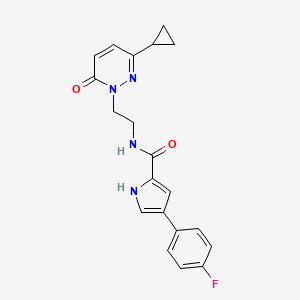
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)